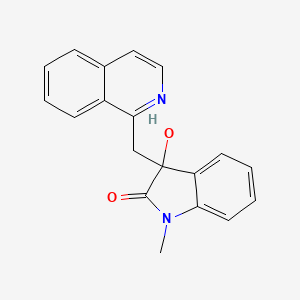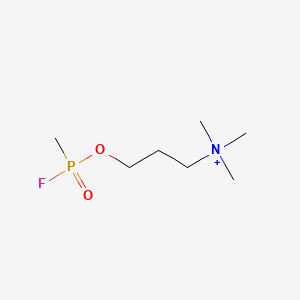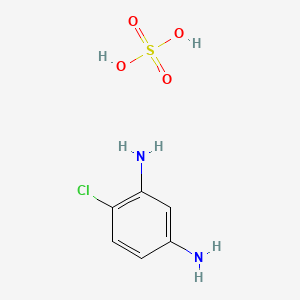
4-chlorobenzene-1,3-diamine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorobenzene-1,3-diamine;sulfuric acid is a compound that consists of 4-chlorobenzene-1,3-diamine and sulfuric acid This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzene-1,3-diamine typically involves the chlorination of 1,3-benzenediamine. This can be achieved through various methods, including the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 4-chlorobenzene-1,3-diamine may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing the production of unwanted by-products. The use of advanced technologies and equipment ensures that the compound is produced in a cost-effective and environmentally friendly manner .
Analyse Des Réactions Chimiques
Types of Reactions
4-chlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of 4-chlorobenzene-1,3-diamine often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a solvent such as ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from the reactions of 4-chlorobenzene-1,3-diamine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce chlorinated quinones, while reduction reactions may produce amines .
Applications De Recherche Scientifique
4-chlorobenzene-1,3-diamine;sulfuric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-chlorobenzene-1,3-diamine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on the specific context. It may also interact with cellular membranes and other biological structures, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorobenzene-1,2-diamine: This compound is similar in structure but differs in the position of the chlorine atom.
4-chloro-1,3-phenylenediamine: This compound is another isomer with similar properties but different reactivity
Uniqueness
4-chlorobenzene-1,3-diamine;sulfuric acid is unique due to its specific combination of 4-chlorobenzene-1,3-diamine and sulfuric acid. This combination results in distinct chemical and physical properties that make it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
68239-80-5 |
|---|---|
Formule moléculaire |
C6H9ClN2O4S |
Poids moléculaire |
240.67 g/mol |
Nom IUPAC |
4-chlorobenzene-1,3-diamine;sulfuric acid |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |
Clé InChI |
MQCUGDYVDRIJAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O |
Numéros CAS associés |
68239-80-5 84540-39-6 5131-60-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


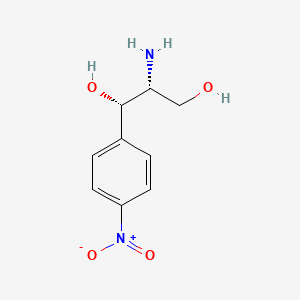
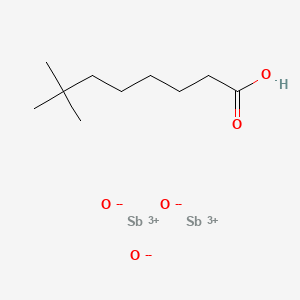
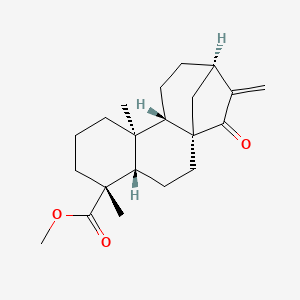
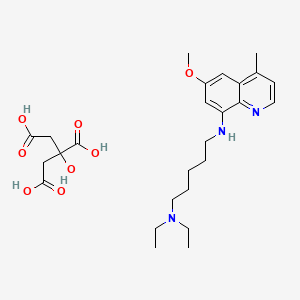
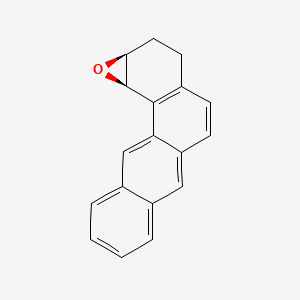
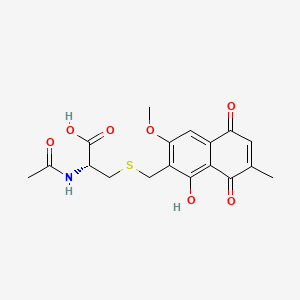
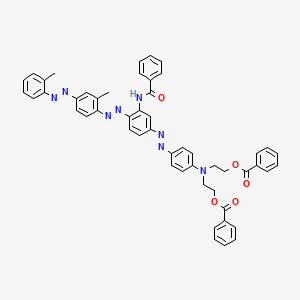
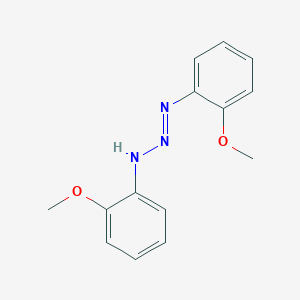
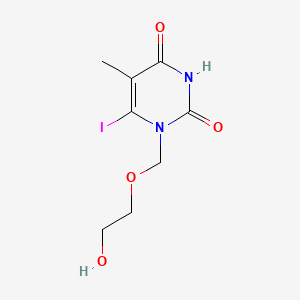
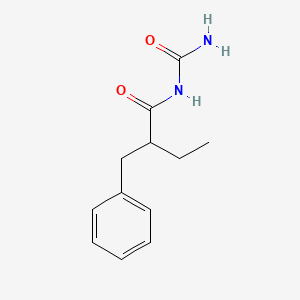
![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
